1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Overview
Description
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
It is known that thiadiazole-containing compounds, such as the one , can cross cellular membranes and interact strongly with biological targets . These compounds have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can induce apoptosis via a caspase-dependent pathway . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial mechanism in controlling cell proliferation and treating diseases like cancer .
Biochemical Pathways
Given the apoptosis-inducing activity of similar thiadiazole derivatives , it can be inferred that the compound may affect pathways related to cell survival and death, such as the caspase-dependent pathway .
Pharmacokinetics
It is known that thiadiazole-containing compounds have good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
Based on the known effects of similar thiadiazole derivatives, it can be inferred that the compound may induce apoptosis in cells . This could result in the reduction of cell proliferation, which is particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
It is known that the half-life of thiadiazole-containing compounds in soil is considerably greater in soils with low moisture content . This suggests that environmental conditions, such as moisture levels, could potentially influence the stability and activity of the compound .
Preparation Methods
The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyphenyl isocyanate to yield the final product .
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Comparison with Similar Compounds
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: A basic thiadiazole structure with diverse biological activities, including antimicrobial and anticancer properties.
2-Amino-1,3,4-thiadiazole: Known for its potential as an antitubercular agent and its ability to inhibit specific enzymes.
5-Phenyl-1,3,4-thiadiazole: Studied for its antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-13-27-15-11-9-14(10-12-15)18-23-24-20(28-18)22-19(25)21-16-7-5-6-8-17(16)26-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWVZYUOKWWDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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